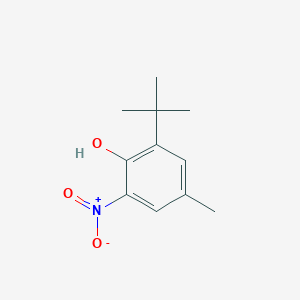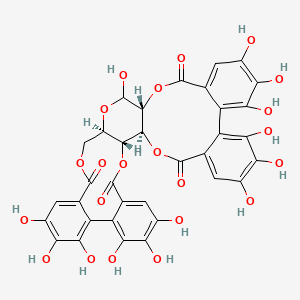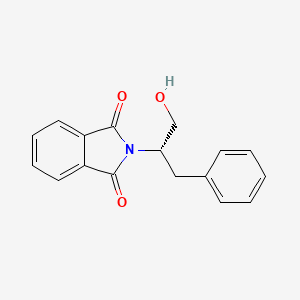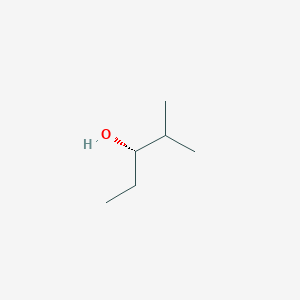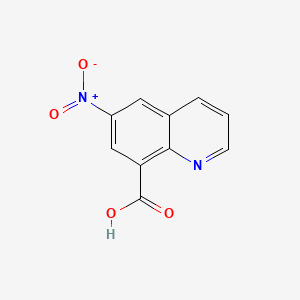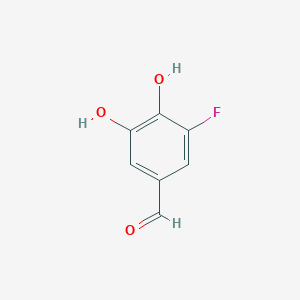
3-Fluoro-4,5-dihydroxybenzaldehyde
概要
説明
3-Fluoro-4,5-dihydroxybenzaldehyde, also known as 3,4-dihydroxy-5-fluorobenzaldehyde, is a chemical compound with the molecular formula C7H5FO3 . It has a molecular weight of 156.11 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4,5-dihydroxybenzaldehyde consists of a benzene ring substituted with a fluorine atom at the 3rd position and hydroxyl groups at the 4th and 5th positions .Physical And Chemical Properties Analysis
3-Fluoro-4,5-dihydroxybenzaldehyde is a solid under normal conditions . It has a boiling point of approximately 278.2°C at 760 mmHg and a melting point of 190-191°C .科学的研究の応用
Synthesis and Anticancer Activity
- Anticancer Research : 3-Fluoro-4,5-dihydroxybenzaldehyde derivatives have been synthesized for potential applications in cancer treatment. A study focused on the synthesis of fluorinated analogues of combretastatins, using fluorinated benzaldehydes, demonstrated promising in vitro anticancer properties. These analogues retained the potent cell growth inhibitory properties of their parent compounds (Lawrence et al., 2003).
Structural and Chemical Analysis
- Structural Transformations : A comprehensive study investigated the structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions. This research involved infrared spectroscopy and quantum chemistry calculations, providing insights into the conformations and transformations of these compounds at low temperatures (Ildız, Konarska & Fausto, 2018).
Chemical Synthesis
- Synthesis Methods : Various methods have been developed for the synthesis of 3-fluoro-4,5-dihydroxybenzaldehyde and its derivatives. These methods aim to simplify the synthesis process while reducing environmental and industrial hazards. A study detailed a one-step synthetic method that avoids the use of concentrated acids, making the process more environmentally friendly and cost-effective (Wang Bao-jie, 2006).
Bioconversion and Environmental Applications
- Bioconversion Research : The bioconversion potential of certain fungi, such as Bjerkandera adusta, has been explored using fluorinated substrates. These studies help understand the ability of these fungi to produce novel halogenated aromatic compounds, which can have various applications (Lauritsen & Lunding, 1998).
Electrocatalytic Activity
- Electrochemical Research : Research has been conducted on the oxidative electrodeposition of dihydroxybenzaldehydes, including 3,4-DHB (a derivative of 3-Fluoro-4,5-dihydroxybenzaldehyde), and their applications in electrocatalysis. Modified electrodes with these compounds show catalytic activity, particularly in the electrooxidation of NADH, which has potential biosensor applications (Pariente et al., 1996).
Radiopharmaceuticals Synthesis
- Radiopharmaceutical Applications : Fluorine-18 labeled benzaldehydes, including derivatives of 3-Fluoro-4,5-dihydroxybenzaldehyde, have been synthesized for use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography. These compounds play a critical role in the synthesis of specific radiopharmaceutical agents used in medical imaging (Orlovskaja et al., 2016).
作用機序
特性
IUPAC Name |
3-fluoro-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUIFYFQDSKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343983 | |
| Record name | 3-Fluoro-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4,5-dihydroxybenzaldehyde | |
CAS RN |
71144-35-9 | |
| Record name | 3-Fluoro-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

